molecular formula C69H103N13O20S3 B12419549 acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid

acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid

Cat. No.: B12419549
M. Wt: 1530.8 g/mol
InChI Key: PZMVOJNOOYPICM-HWUFBZRPSA-N
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Description

The compound “acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid” is a complex organic molecule with a diverse range of functional groups. This compound is notable for its intricate structure, which includes amino, carboxyl, hydroxyl, and sulfanyl groups, among others. It is a derivative of acetic acid and features a tetracyclic core with multiple substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the tetracyclic core, followed by the sequential addition of various functional groups. Key steps may include:

    Formation of the Tetracyclic Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Functional Groups: Amino, carboxyl, hydroxyl, and sulfanyl groups are introduced through specific reactions such as amination, carboxylation, hydroxylation, and thiolation.

    Final Assembly: The final structure is assembled through a series of coupling reactions, ensuring the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form corresponding oxo and sulfoxide derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino and carboxyl groups. It may also serve as a model compound for studying the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound has potential applications as a drug candidate or as a precursor for the synthesis of pharmaceuticals. Its unique structure may impart specific biological activities, making it a subject of interest in drug discovery.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its functional groups allow for a wide range of chemical modifications, enabling the development of tailored products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, the amino and carboxyl groups may interact with enzymes or receptors, modulating their activity. The hydroxyl and sulfanyl groups may participate in redox reactions, influencing cellular processes. The tetracyclic core may provide structural stability, allowing the compound to bind to specific targets with high affinity.

Comparison with Similar Compounds

Similar Compounds

    Acetic Acid Derivatives: Compounds with similar structures but different substituents, such as acetic acid derivatives with varying alkyl or aryl groups.

    Tetracyclic Compounds: Molecules with similar tetracyclic cores but different functional groups.

Uniqueness

This compound is unique due to its combination of a tetracyclic core with multiple functional groups, including amino, carboxyl, hydroxyl, and sulfanyl groups. This structural complexity imparts a wide range of chemical reactivity and potential biological activity, distinguishing it from simpler acetic acid derivatives and other tetracyclic compounds.

Properties

Molecular Formula

C69H103N13O20S3

Molecular Weight

1530.8 g/mol

IUPAC Name

acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid

InChI

InChI=1S/C67H99N13O18S3.C2H4O2/c1-3-4-6-15-55(83)70-50-41-100-39-46-30-45(38-99-29-18-69-56(84)34-75-21-23-76(35-57(85)86)25-27-78(37-59(89)90)28-26-77(24-22-75)36-58(87)88)31-47(32-46)40-101-42-51(67(97)98)73-62(92)49(33-44-11-7-5-8-12-44)72-61(91)48(16-17-54(68)82)71-64(94)60(43(2)81)74-63(93)52-13-9-19-79(52)66(96)53-14-10-20-80(53)65(50)95;1-2(3)4/h5,7-8,11-12,30-32,43,48-53,60,81H,3-4,6,9-10,13-29,33-42H2,1-2H3,(H2,68,82)(H,69,84)(H,70,83)(H,71,94)(H,72,91)(H,73,92)(H,74,93)(H,85,86)(H,87,88)(H,89,90)(H,97,98);1H3,(H,3,4)/t43-,48+,49+,50+,51+,52+,53+,60+;/m1./s1

InChI Key

PZMVOJNOOYPICM-HWUFBZRPSA-N

Isomeric SMILES

CCCCCC(=O)N[C@H]1CSCC2=CC(=CC(=C2)CSCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)CSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C1=O)[C@@H](C)O)CCC(=O)N)CC6=CC=CC=C6)C(=O)O.CC(=O)O

Canonical SMILES

CCCCCC(=O)NC1CSCC2=CC(=CC(=C2)CSCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)CSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4CCCN4C(=O)C5CCCN5C1=O)C(C)O)CCC(=O)N)CC6=CC=CC=C6)C(=O)O.CC(=O)O

Origin of Product

United States

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